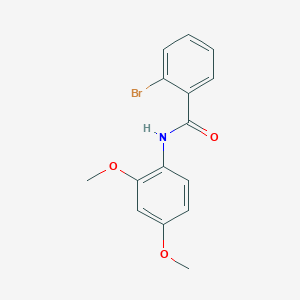

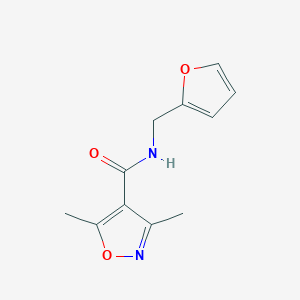

![molecular formula C17H24N2OS B5560370 2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide](/img/structure/B5560370.png)

2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthetic approaches to structurally related compounds often involve intricate reactions that establish the desired frameworks and functional groups. For instance, the synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, which share a resemblance to the target compound in terms of the thiadiazole ring, has been explored through methods aiming to enhance potency and solubility for pharmaceutical applications (Shukla et al., 2012). Similarly, the assembly of N-(5-Aryl-1,3,4-Thiadiazol-2-yl)-2-(3-Oxo-1,2-Benzothiazol-2(3H)-yl)Acetamide Derivatives demonstrates the versatility of carbodiimide condensation in generating compounds with potential bioactivity (Yu et al., 2014).

Molecular Structure Analysis

Molecular structure elucidation often involves crystallographic analysis to determine the conformation and stereochemistry of the compound. For example, analysis of the adamantane-containing compound "2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide" reveals distinct geometrical features, with the adamantyl substituent adopting a gauche conformation relative to the acetamide moiety. This structural insight was obtained through single-crystal X-ray diffraction, highlighting the intricate details of molecular geometry and intermolecular interactions (Bunev et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

Adamantane derivatives, including 2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide, have been widely studied for their unique chemical properties and potential applications in drug development. Recent research has focused on the synthesis and characterization of adamantyl-containing nucleic bases and related compounds. These adamantane derivatives are of particular interest due to their promising biological activity and potential as highly effective and selective drugs. The last decade has seen significant advancements in overcoming limitations related to the synthesis of unsubstituted adamantane, leading to a broader exploration of its derivatives (Shokova & Kovalev, 2013).

Pharmacological Profile

Adamantane derivatives have been recognized for their pharmacological potential, especially in the treatment of neurodegenerative diseases such as dementia, Alzheimer's, and Parkinson's. A comparative analysis of structure-activity relationships for over 75 natural and synthetic adamantane derivatives, including those like amantadine and memantine, currently used in clinical settings, has shown that certain adamantane derivatives have pharmacological potential that exceeds well-known treatments. This insight is valuable for biochemists, pharmacologists, medicinal chemists, physiologists, neurologists, and the pharmaceutical industry, highlighting promising research directions for the development of novel therapeutic agents (Dembitsky, Gloriozova, & Poroikov, 2020).

properties

IUPAC Name |

2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2OS/c20-16(18-2-1-15-10-21-11-19-15)9-17-6-12-3-13(7-17)5-14(4-12)8-17/h10-14H,1-9H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSYVJWPBHNEPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CC(=O)NCCC4=CSC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-adamantyl)-N-[2-(1,3-thiazol-4-yl)ethyl]acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-aminoethyl)-N-[(2-pyrimidin-2-yl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5560292.png)

![1-(tetrahydro-2H-pyran-2-ylmethyl)benzo[cd]indol-2(1H)-one](/img/structure/B5560300.png)

![3-(3-bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5560311.png)

![methyl 4-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylamino)benzoate](/img/structure/B5560318.png)

![ethyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}benzoate](/img/structure/B5560337.png)

![1,1'-[(5-nitro-1,3-phenylene)dicarbonyl]dipiperidine](/img/structure/B5560351.png)

![3-[(dimethylamino)methyl]-2-methyl-4-quinolinol](/img/structure/B5560357.png)

![ethyl 2-oxo-5-[(2-pyridinylthio)methyl]-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5560364.png)